molecular formula C10H18ClNO B1351772 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS No. 349097-99-0

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Cat. No.: B1351772
CAS No.: 349097-99-0
M. Wt: 203.71 g/mol
InChI Key: LNSIPBCCURESMW-UHFFFAOYSA-N
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Description

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine (CAS Registry Number: 349097-99-0) is a chemical compound with the molecular formula C 10 H 18 ClNO and a molecular weight of 203.71 g/mol . This organic building block is characterized by its piperidine ring substituted with methyl groups at the 3 and 5 positions and a 3-chloropropanoyl functional group . Its structure is defined by the SMILES notation CC1CC(CN(C1)C(=O)CCCl)C and the InChIKey LNSIPBCCURESMW-UHFFFAOYSA-N . Key physicochemical properties of this compound include a predicted density of 1.0±0.1 g/cm³ and a boiling point of 308.1±25.0°C at 760 mmHg . It is typically supplied as a liquid and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) to maintain stability . The compound is classified as an irritant, and researchers should consult the Safety Data Sheet (SDS) before use . This compound serves as a versatile intermediate in organic and medicinal chemistry research . Its structure, featuring both a chloropropanoyl chain and a dimethylpiperidine ring, makes it a valuable scaffold for the synthesis of more complex molecules for pharmaceutical research and development. As with all materials of this nature, this compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSIPBCCURESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391383
Record name 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-99-0
Record name 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Reaction

  • Reagents : 3,5-Dimethylpiperidine is reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

  • Solvent : Common solvents include dichloromethane or ethyl acetate, which provide good solubility and facilitate the reaction.

  • Conditions : The reaction is typically carried out at low temperatures (0–5°C) initially to control the exothermic acylation, then allowed to warm to room temperature for completion.

  • Workup : After reaction completion, the mixture is washed with aqueous sodium bicarbonate to remove acid residues, followed by water washes and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Purification

  • Chromatography : The crude product is purified by column chromatography using silica gel with eluents such as mixtures of toluene and ethanol or ethyl acetate and hexane to isolate the pure this compound.

  • Crystallization : In some cases, recrystallization from suitable solvents may be employed to enhance purity.

Alternative Synthetic Routes and Electrochemical Methods

Recent research has explored iodide-mediated electrochemical synthesis of chlorinated piperidines, which may be adapted for this compound derivatives.

  • Electrosynthesis : Using a nickel rod and graphite rod electrodes in an electrolytic cell, secondary amines can be converted to chloropiperidines via anodic oxidation in the presence of iodide ions. This method offers mild conditions and good yields (up to 84%) for chlorinated piperidine derivatives.

  • Advantages : This electrochemical approach avoids the use of harsh chlorinating agents and can be more environmentally friendly.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
1 Hydrogenation of 3,5-dimethylpyridine 3,5-Dimethylpyridine, Ru/C catalyst, H2 (4–5.5 MPa), 170°C ~90% Produces 3,5-dimethylpiperidine diastereomers
2 Acylation with 3-chloropropanoyl chloride 3,5-Dimethylpiperidine, 3-chloropropanoyl chloride, base (Et3N), DCM, 0–25°C 70–85% Requires careful temperature control and purification
3 Electrochemical chlorination (alternative) Secondary amine, iodide ions, Ni and graphite electrodes, electrolytic cell 74–84% Mild, green method for chloropiperidine derivatives

Research Findings and Considerations

  • The hydrogenation step is well-established and scalable, providing a reliable source of the piperidine core.

  • Acylation with 3-chloropropanoyl chloride is straightforward but requires control to prevent side reactions such as over-acylation or hydrolysis.

  • Electrochemical methods represent an innovative alternative, potentially reducing hazardous reagents and waste.

  • Purity and stereochemistry control are critical, as the presence of diastereomers can affect the compound's properties.

  • Analytical techniques such as NMR, HPLC, and melting point determination are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(3-Chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one (Evidence Compound, "Derivative 5" ):

  • Substituents :
  • N1: 3-chloropropyl chain.
  • C3/C5: Bis-4-methoxybenzylidene groups.
  • C4: Ketone group.
    • Reported Activity : Potent inhibitor of DEN2 NS2B/NS3 protease (docking score: -6.40 kcal/mol), outperforming Panduratin A .

This compound (Target Compound): Substituents:

  • N1: 3-chloropropanoyl group.
  • C3/C5: Methyl groups.
    • Hypothetical Properties :
  • The chloropropanoyl group may enhance electrophilicity, enabling covalent interactions with enzymatic nucleophiles (e.g., serine proteases).

Panduratin A (Natural Product Standard):

  • Structure : Cyclic chalcone derivative with prenyl and aryl groups.
  • Activity : Moderate DEN2 protease inhibition (less favorable docking score than Derivative 5) .

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Substituents at C3/C5 N1 Substituent Key Functional Groups DEN2 Protease Inhibition (Docking Score)
Target Compound Methyl 3-Chloropropanoyl Amide, Chlorine Not studied
Derivative 5 Bis-methoxybenzylidene 3-Chloropropyl Ketone, Methoxy -6.40 kcal/mol
Panduratin A Natural chalcone Prenyl/Aryl Phenolic, Prenyl Higher than -6.40 kcal/mol

Insights:

  • Substituent Impact on Binding: Derivative 5’s bis-methoxybenzylidene groups engage in π-π stacking and hydrogen bonding with DEN2 protease residues (His51, Asp75, Ser135), contributing to its superior activity . The target compound’s methyl groups may lack these interactions, but its chloropropanoyl group could form hydrogen bonds or covalent adducts with catalytic serine/threonine residues in proteases.

Physicochemical Properties

  • Solubility: Derivative 5’s methoxybenzylidene groups enhance lipophilicity, which may limit aqueous solubility but improve membrane permeability. The target compound’s methyl and chloropropanoyl groups likely result in intermediate polarity, balancing solubility and permeability.
  • Stability :
    • The acyl group in the target compound may confer susceptibility to hydrolysis under acidic/basic conditions, whereas Derivative 5’s ketone and alkyl chain enhance stability.

Biological Activity

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a piperidine derivative with potential biological activity. This compound has garnered interest due to its structural features that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₄ClN and a CAS number of 349097-99-0. The compound is characterized by the presence of a chloropropanoyl group attached to a dimethylpiperidine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₄ClN
Molecular Weight215.69 g/mol
CAS Number349097-99-0
Physical StateWhite to light yellow solid

The biological activity of this compound can be attributed to its interaction with various biomolecules. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and can influence the pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : It has been observed to modulate kinase activity, affecting cellular signaling pathways and potentially altering gene expression profiles.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antipromastigote Activity : Similar compounds have demonstrated antipromastigote activity against Leishmania species, suggesting potential use in treating leishmaniasis.
  • Cytotoxic Effects : There is evidence that this compound may exhibit cytotoxicity towards various cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antipromastigote Activity

A study evaluated the antipromastigote activity of various piperidine derivatives, including this compound. The results indicated significant inhibition of promastigote growth at concentrations ranging from 10 to 50 µM.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of approximately 25 µM against HeLa cells and 30 µM against MCF-7 cells, highlighting its potential as an anticancer therapeutic agent.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations (up to 10 µM), the compound modulates enzyme activities without significant toxicity.
  • High Doses : Higher doses (above 50 µM) are associated with cytotoxic effects, including apoptosis in cancer cells and potential hepatotoxicity in animal models.

Metabolic Pathways

The compound undergoes metabolic transformations primarily via cytochrome P450-mediated reactions. These pathways are crucial for understanding its pharmacokinetics and potential interactions with other therapeutic agents.

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